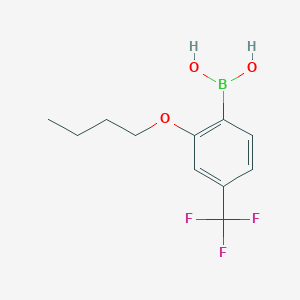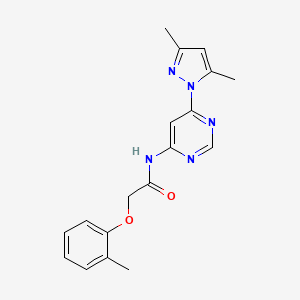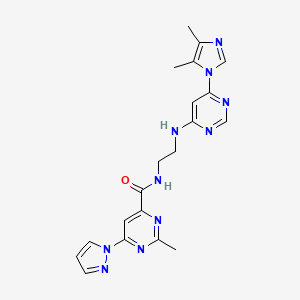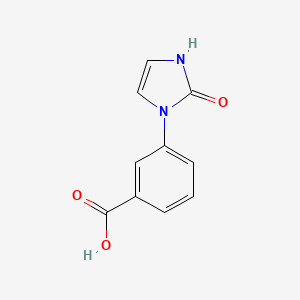
2-Butoxy-4-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Butoxy-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the linear formula C11H14BF3O3 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “2-Butoxy-4-(trifluoromethyl)phenylboronic acid” is represented by the InChI code1S/C11H14BF3O3/c1-2-3-6-18-10-7-8(11(13,14)15)4-5-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 . Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
The molecular weight of “2-Butoxy-4-(trifluoromethyl)phenylboronic acid” is 262.04 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Researchers have explored the use of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid as a potential inhibitor of lactate dehydrogenase (LDH). LDH plays a crucial role in cancer cell metabolism, and inhibiting it could disrupt cancer cell proliferation .
- The compound has been investigated for its potential as a PAI-1 (plasminogen activator inhibitor-1) inhibitor. PAI-1 is involved in fibrinolysis and thrombosis, making it an interesting target for drug development .
- Analogues of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid have been explored as potential antituberculosis drugs. These compounds may exhibit activity against Mycobacterium tuberculosis .
- Researchers have used this compound in the synthesis of pyrrolo [2,3-d]pyrimidin-4-ones, which act as corticotropin-releasing factor 1 (CRF1) receptor antagonists. CRF1 receptors are implicated in stress-related disorders .
- 2-Butoxy-4-(trifluoromethyl)phenylboronic acid derivatives have been investigated for their potential as dual modulators of inflammation and bone loss. These compounds may have applications in treating conditions such as osteoporosis .
- The protodeboronation of pinacol boronic esters, including this compound, has been used in the formal total synthesis of various natural products. For example, it was applied in the synthesis of δ-®-coniceine and indolizidine 209B .
Lactate Dehydrogenase Inhibitors for Cancer Cell Proliferation
PAI-1 Inhibition
Antituberculosis Agents
Pyrrolo [2,3-d]pyrimidin-4-ones as CRF1 Receptor Antagonists
Biphenylketones as Dual Modulators of Inflammation and Bone Loss
Hydromethylation and Total Synthesis
These applications highlight the versatility of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid in medicinal chemistry, drug discovery, and synthetic organic chemistry. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation . If you need more information or have any other requests, feel free to ask! 😊
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Butoxy-4-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group to the palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic synthesis to form carbon-carbon bonds . This suggests that the compound could influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction.
Result of Action
The molecular and cellular effects of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid are likely to be highly context-dependent, given its role in the Suzuki-Miyaura coupling reaction . The outcome of this reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reaction components, as well as factors like temperature and solvent, can significantly affect the reaction outcome .
properties
IUPAC Name |
[2-butoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-7-8(11(13,14)15)4-5-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGTROEWQTIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-4-(trifluoromethyl)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)
![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)


![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)
